molecular formula C27H26N2O3 B14036590 (9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate

(9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate

Cat. No.: B14036590
M. Wt: 426.5 g/mol
InChI Key: PYZPMUKWHWPOJB-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorenylmethyl group attached to a phenylcarbamate moiety, which is further substituted with a methyl-oxopyrrolidinyl group. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the carbamate linkage under mild conditions using reagents such as carbonyldiimidazole or phosgene derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled temperature, and pressure conditions, as well as purification techniques such as column chromatography and recrystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethyl alcohols .

Mechanism of Action

The mechanism of action of (9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate involves its interaction with molecular targets through covalent or non-covalent bonding. The fluorenylmethyl group can act as a hydrophobic anchor, facilitating the binding of the compound to specific proteins or enzymes. The carbamate linkage may undergo hydrolysis under physiological conditions, releasing the active moiety that exerts its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (9H-Fluoren-9-yl)methyl (4-((4-methyl-5-oxopyrrolidin-2-yl)methyl)phenyl)carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxopyrrolidinyl group enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C27H26N2O3

Molecular Weight

426.5 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[4-[(4-methyl-5-oxopyrrolidin-2-yl)methyl]phenyl]carbamate

InChI

InChI=1S/C27H26N2O3/c1-17-14-20(28-26(17)30)15-18-10-12-19(13-11-18)29-27(31)32-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,17,20,25H,14-16H2,1H3,(H,28,30)(H,29,31)

InChI Key

PYZPMUKWHWPOJB-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1=O)CC2=CC=C(C=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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